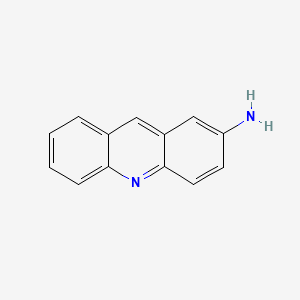
2-Aminoacridine
Vue d'ensemble
Description
2-Aminoacridine is an aminoacridine . It has been actively researched over the years as a prospective therapeutic agent for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections .
Synthesis Analysis
More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives, as well as their synthesis procedures, in order to vary the type and position of the substituent on the acridine core and broaden the applicability of acridine derivatives . According to Huang et al. in 2012, a technique for acridine synthesis was developed when 2-amino aromatic tosylhydrazones were treated with 1,2-dihalobenzene in the presence of an Auto-Tandem catalyst .Molecular Structure Analysis
The molecular formula of 2-Aminoacridine is C13H10N2 . Acridine derivatives have been found to show multiple biological activities, proving that they are environmentally benign and much less toxic than many inhibitors .Chemical Reactions Analysis
Wu et al., in the year 2018, developed a method for producing acridine derivatives in high-to-moderate yields following a copper-based salt, Cu(OTf) 2 promoted tandem reactions involving o-aminoalkylphenones and o-aminoarylphenones in an intermolecular Chan–Lam cross-coupling reaction followed by intramolecular Friedel–Craft .Physical And Chemical Properties Analysis
The molar mass of 2-Aminoacridine is 194.23 g/mol . As such, 2-cholor-9-phenylacridine (CPA), 2-chloro-9(2-fluorophenyl)acridine (CFPA), and 2-bromo-9(2-fluorophenyl)acridine (BFPA) were tested via WL, PDP, and EIS techniques. All three inhibitors generally showed more than 90% IE at a concentration of 0.40 mM measured via all techniques .Applications De Recherche Scientifique
Cancer Treatment
Specific Scientific Field
Summary of the Application
Acridine derivatives have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including cancer . The unique planar ring structure allows acridone derivatives to act as DNA intercalators and to inhibit topoisomerase or telomerase enzymes .
Methods of Application or Experimental Procedures
The anti-tumour activity of acridine derivatives was investigated in vitro and in vivo using various cancer cell lines such as HCT-116 (human colon carcinoma cell line), K562 (chronic myeloid leukaemia cell line), HL-60 (human promyelocytic leukaemia cell line), HeLa (human cervical cancer cell line), and MCF-7 (breast cancer cell line) .
Results or Outcomes
The results of these studies have shown promising anti-tumour activity, leading to further research and development of acridine derivatives for cancer treatment .
Alzheimer’s Disease Treatment
Specific Scientific Field
Summary of the Application
Acridine derivatives have shown potential in the treatment of Alzheimer’s disease . They have been shown to be effective as inhibitors of acetylcholinesterase , an enzyme that breaks down acetylcholine, a neurotransmitter that is deficient in Alzheimer’s disease.
Methods of Application or Experimental Procedures
The effectiveness of acridine derivatives in Alzheimer’s disease treatment is typically evaluated through in vitro studies using acetylcholinesterase assays .
Results or Outcomes
While the results have been promising, further research is needed to fully understand the potential of acridine derivatives in Alzheimer’s disease treatment .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
acridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c14-11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)15-13/h1-8H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXPWBKKZFLMPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=C(C=CC3=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50206818 | |
| Record name | 2-Acridinamine (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50206818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminoacridine | |
CAS RN |
581-28-2 | |
| Record name | 2-Acridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=581-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Acridinamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000581282 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Acridinamine (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50206818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ACRIDINAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FZ24NE6LYA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



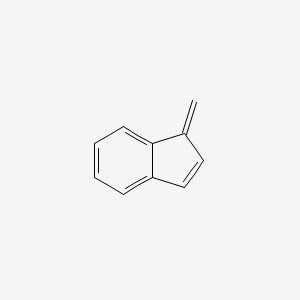
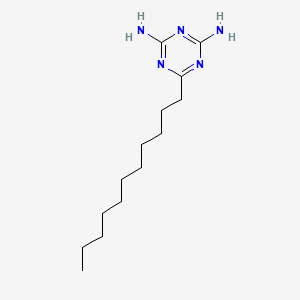
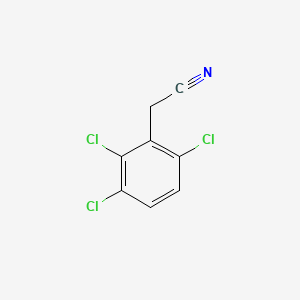
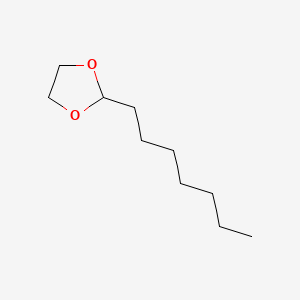
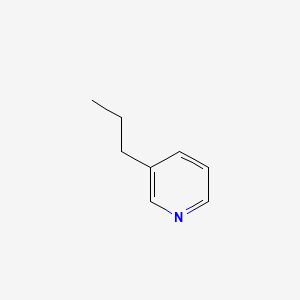
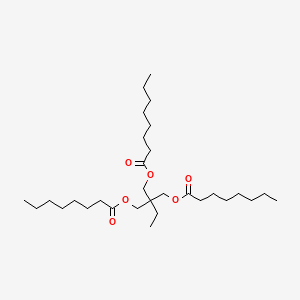
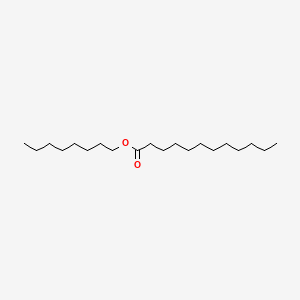
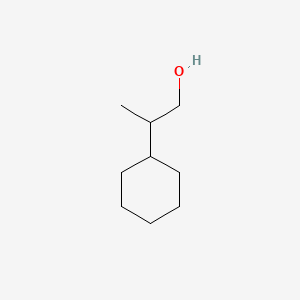
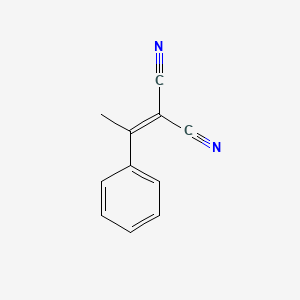
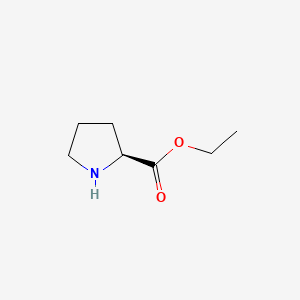
![5,6,11,12-Tetrahydrodibenz[b,f]azocin-6-one](/img/structure/B1594635.png)
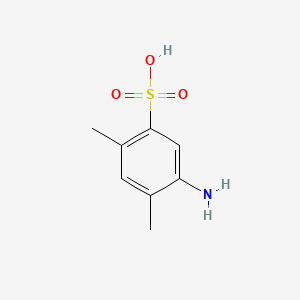
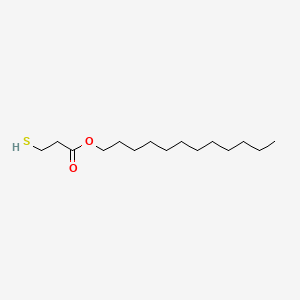
![Benzoic acid, 4-[(octadecylamino)carbonyl]-, methyl ester](/img/structure/B1594640.png)